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Compound of Interest

Compound Name: FGFR1 inhibitor-9

Cat. No.: B12385031

An In-depth Technical Guide to FGFR1 Inhibitor-
9

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of FGFR1 inhibitor-9, a potent and selective inhibitor of Fibroblast
Growth Factor Receptor 1 (FGFR1). This document is intended for researchers, scientists, and
drug development professionals working in the fields of oncology and medicinal chemistry.

Core Properties of FGFR1 Inhibitor-9

FGFR1 inhibitor-9, also referred to as Compound 7, is a highly potent small molecule inhibitor
that targets the ATP-binding pocket of FGFR1.[1] Its inhibitory activity against FGFR1 is in the
nanomolar range, making it a significant compound for cancer research.[1]

Chemical Structure and Physicochemical Properties

While the specific chemical structure of FGFR1 inhibitor-9 is detailed in the primary literature,
it belongs to a class of novel naphthoquinone-chalcone hybrids. The core structure is designed
to fit within the ATP-binding pocket of the FGFR1 kinase domain.

Table 1: Physicochemical Properties of FGFR1 Inhibitor-9
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Property Value Source
IUPAC Name Not publicly available.
Molecular Formula Not publicly available.
Molecular Weight Not publicly available.
SMILES String Not publicly available.
LogP (predicted) Not publicly available.
Appearance Not publicly available.
Solubility Not publicly available.

Note: Detailed physicochemical data is contained within the primary publication by Leechaisit,
R., et al. (2023).

Biological Activity

FGFR1 inhibitor-9 demonstrates potent and specific inhibition of FGFR1 kinase activity. This
inhibition blocks the downstream signaling pathways that are often dysregulated in various
cancers.

Table 2: In Vitro Biological Activity of FGFR1 Inhibitor-9
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Parameter Value Description Source

The half maximal
inhibitory

FGFR1 IC50 0.85 nM ) ] [1]
concentration against

FGFR1 kinase activity.

Binds to the ATP-
binding pocket of
. . " FGFR1, preventing
Mechanism of Action ATP-competitive o [1]
the binding of ATP
and subsequent

phosphorylation.

Exhibits activity

against cancer cell
Anticancer Activity Demonstrated lines, likely those with [1]

FGFR1 amplifications

or mutations.

Data on inhibition of
Selectivity Profile Not publicly available. other kinases is not
broadly available.

FGFR1 Signaling Pathway and Mechanism of
Inhibition

FGFRL1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation,
migration, and survival.[2][3] Ligand binding induces receptor dimerization and
autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-

MEK-ERK and PI3K-AKT pathways.[2][4][5] In many cancers, aberrant FGFR1 signaling, due
to gene amplification, mutations, or fusions, leads to uncontrolled cell growth.[6]

FGFR1 inhibitor-9 acts by competitively binding to the ATP pocket of the FGFR1 kinase
domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the
signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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